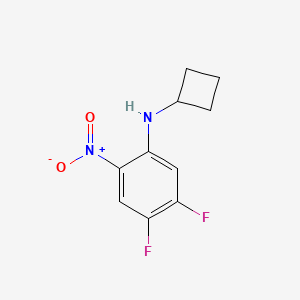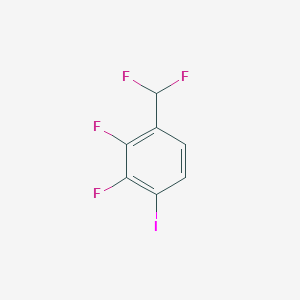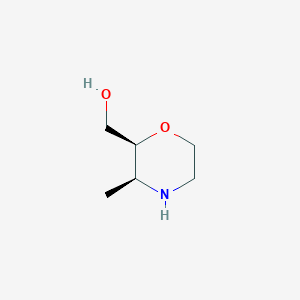
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a naphthalene ring system substituted with a methyl group at the 6-position and an oxoacetaldehyde group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-methylnaphthalene, which is commercially available or can be synthesized through Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Oxidation: The methyl group at the 6-position is oxidized to form a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid is then reduced to an aldehyde using reagents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Formylation: Finally, the aldehyde group is introduced at the 2-position through a formylation reaction, typically using Vilsmeier-Haack reagent (DMF and POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3)
Major Products Formed
Oxidation: 2-(6-Methylnaphthalen-2-yl)-2-oxoacetic acid
Reduction: 2-(6-Methylnaphthalen-2-yl)-2-hydroxyacetaldehyde
Substitution: Various substituted naphthalenes depending on the electrophile used
科学研究应用
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a potential candidate for studying interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism by which 2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The aldehyde group can form Schiff bases with amino groups in proteins, potentially altering their function.
相似化合物的比较
Similar Compounds
2-Methylnaphthalene: Lacks the oxoacetaldehyde group, making it less reactive in certain chemical reactions.
2-Naphthaldehyde: Lacks the methyl group at the 6-position, which may influence its reactivity and interactions.
6-Methylnaphthalene-2-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of an oxoacetaldehyde group.
Uniqueness
2-(6-Methylnaphthalen-2-yl)-2-oxoacetaldehyde is unique due to the presence of both a methyl group and an oxoacetaldehyde group on the naphthalene ring
属性
分子式 |
C13H10O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC 名称 |
2-(6-methylnaphthalen-2-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C13H10O2/c1-9-2-3-11-7-12(13(15)8-14)5-4-10(11)6-9/h2-8H,1H3 |
InChI 键 |
OKNJVKGKXZOCOJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Ethyl-7-nitro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12829143.png)
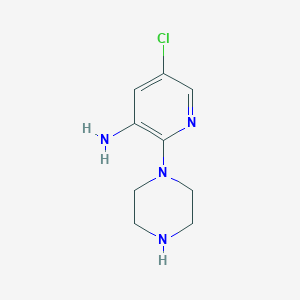
![3-(Benzo[d]thiazol-2-yl)-2-hydroxy-5-methylbenzaldehyde](/img/structure/B12829161.png)
![[2-(Phenoxymethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B12829167.png)
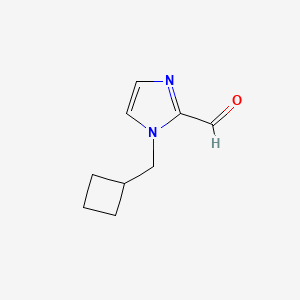

![L-Cysteine,S-ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12829188.png)
![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-ethylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B12829189.png)
